6-Chloropyridin-2-ol

Catalog No.
S794250
CAS No.
16879-02-0
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropyridin-2-ol

CAS Number

16879-02-0

Product Name

6-Chloropyridin-2-ol

IUPAC Name

6-chloro-1H-pyridin-2-one

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)

InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)Cl

Canonical SMILES

C1=CC(=O)NC(=C1)Cl

Isomeric SMILES

C1=CC(=NC(=C1)Cl)O

The exact mass of the compound 6-Chloropyridin-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloropyridin-2-ol (CAS: 16879-02-0) is a functionalized pyridine derivative widely utilized as a precursor in organic and medicinal chemistry. It exists in tautomeric equilibrium with its pyridone form, 6-chloro-2(1H)-pyridinone, a characteristic that influences its reactivity and physical properties.[1][2] The presence of the chloro-substituent at the 6-position provides a strategic site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of complex, multi-substituted pyridine structures, particularly for pharmaceutical and agrochemical applications.[3][4]

Procurement Fit

Workflow Pharmaceutical and agrochemical intermediate synthesis
Thermal Profile Solid at room temperature, stable to ~200 °C
Commercial Grade High-purity grades typically available from multiple vendors

Replacing 6-Chloropyridin-2-ol with analogs like 6-bromopyridin-2-ol or other positional isomers is often unviable in established synthetic routes. The carbon-chlorine bond at the 6-position possesses a distinct reactivity profile compared to the weaker, more reactive carbon-bromine bond, necessitating different catalytic systems, temperatures, and reaction times for cross-coupling reactions.[5][6] This difference is critical for achieving desired yields and preventing side reactions. Furthermore, the electronic effect of the chlorine atom at the 6-position, versus other locations, uniquely influences the molecule's pKa and the regioselectivity of subsequent functionalization, making it a specific, non-interchangeable choice for many multi-step syntheses.[2]

Substitution Risk

Positional isomers
2‑, 3‑ or 4‑chloropyridines lack the ortho‑hydroxy activation and may alter cross‑coupling yields.
Hydroxyl‑free analogs
Absence of the 2‑OH group removes directing effects, limiting regioselective lithiation and catalytic turnover.
Generic aryl chlorides
Unactivated chlorides may require harsher conditions, reducing efficiency and increasing purification load.

Enhanced Acidity for Selective Deprotonation

The electron-withdrawing effect of the chlorine atom at the 6-position significantly lowers the pKa of 6-Chloropyridin-2-ol compared to the parent compound, 2-hydroxypyridine. The pKa of 6-Chloropyridin-2-ol is reported as 7.84, which is nearly 4 pKa units more acidic than 2-hydroxypyridine (pKa = 11.70).[7]

Evidence DimensionAcidity (pKa)
Target Compound Data7.84
Comparator Or Baseline2-Hydroxypyridine: 11.70
Quantified Difference3.86 pKa units lower (more acidic)
ConditionsAqueous solution

This lower pKa allows for selective deprotonation and subsequent reactions under milder basic conditions, which is critical for syntheses involving base-sensitive functional groups.

Buchwald‑Hartwig Amination
Head‑to‑head
+22% efficiency gain vs. comparable aryl chlorides
Reported reactivity advantage in C‑N coupling
Single-study comparison; conditions may vary

Controlled Reactivity in Cross-Coupling

The C-Cl bond in chloropyridines is stronger and less reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond in bromopyridines. This allows for selective reactions at other sites if both a chloro and a more reactive group (like bromo or tosylate) are present. For example, in Sonogashira coupling with phenylacetylene, 2-chloropyridine requires 12 hours to achieve a 45% yield, whereas 2-bromopyridine yields 85% in just 4 hours under similar conditions.[7] This lower reactivity is not a disadvantage but a tool for selectivity, enabling stepwise functionalization that is impossible with more reactive dihalopyridines.

Evidence DimensionReaction Yield & Time (Sonogashira Coupling)
Target Compound Data45% yield in 12 hours (for 2-chloropyridine)
Comparator Or Baseline2-Bromopyridine: 85% yield in 4 hours
Quantified DifferenceSignificantly lower reactivity, requiring 3x longer reaction time for roughly half the yield.
ConditionsPd(PPh₃)₂Cl₂/CuI catalyst, Et₃N base, Toluene solvent, 80°C

For synthesizing complex, sequentially-substituted pyridines, the lower reactivity of the 6-chloro group allows it to be preserved while other positions are functionalized, making it a strategic choice over more reactive bromo-analogs.

Suzuki Coupling
Head‑to‑head
15–18% absolute yield improvement vs. alternative aryl chlorides
Reported yield enhancement in C‑C coupling
Yields are protocol‑dependent

High Melting Point for Handling and Purity

6-Chloropyridin-2-ol is a crystalline solid with a defined melting point in the range of 128-130 °C.[7] This contrasts with many other substituted pyridines or crude mixtures which may be oils or low-melting solids. A high, sharp melting point is indicative of high purity and simplifies handling, drying, and storage operations in both laboratory and industrial settings. It also facilitates purification by recrystallization, a key advantage for applications requiring high-purity starting material.

Evidence DimensionMelting Point
Target Compound Data128-130 °C
Comparator Or BaselineGeneral low-melting solids or oils
Quantified DifferenceN/A (Qualitative advantage)
ConditionsSolid state, ambient pressure

Predictable, high melting point simplifies material handling, enables straightforward purification by recrystallization, and is an indicator of high purity, which is critical for reproducible downstream synthesis.

Synthesis Yield
Reported
85% from 2,6‑dichloropyridine
Process chemistry baseline
Single route; alternative pathways may differ
Purity Specification
Data to verify
≥98% (HPLC/GC/T), typical 98–99%
Supplier specification; in‑class comparable
Vendor‑dependent; verify per lot

Precursor to 2,6-Disubstituted Pyridines

Leveraging the differentiated reactivity of the 6-chloro position, this compound is an ideal starting point for the stepwise synthesis of 2,6-disubstituted pyridines. The hydroxyl group can be modified or protected, followed by a cross-coupling reaction at the chloro-position, or vice-versa. This controlled approach is essential for building libraries of complex molecules for drug discovery, such as kinase inhibitors or agents targeting neurodegenerative diseases.[7][8]

Compatibility with Base-Sensitive Substrates

The enhanced acidity (pKa 7.84) of 6-Chloropyridin-2-ol compared to unsubstituted 2-hydroxypyridine (pKa 11.70) allows for facile deprotonation under significantly milder conditions.[9] This makes it the preferred substrate in synthetic routes where other functional groups are sensitive to strong bases, preventing degradation and improving overall process yield.

High-Purity Intermediate for Manufacturing

The compound's solid nature and high melting point (128-130 °C) make it suitable for manufacturing processes where purity and handling are paramount.[10] Unlike oily or impure analogs, its well-defined physical properties ensure batch-to-batch consistency and facilitate straightforward purification, leading to more reproducible outcomes in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Application Selection Guide

Application
Selection Property
Validation Focus
Palladium‑catalyzed cross‑coupling
Activated aryl chloride reactivity
Catalytic efficiency and yield consistency
Agrochemical intermediate synthesis
6‑Chloropyridin‑2‑ol scaffold
Purity and large‑scale supply chain
Nicotinic receptor modulator libraries
ortho‑Hydroxy‑6‑chloro pyridine motif
Cross‑coupling diversification performance
Metal complexes and catalysts
Bidentate N,O‑ligand structure
Coordination and redox tuning

XLogP3

1

LogP

0.93 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73018-09-4
16879-02-0

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